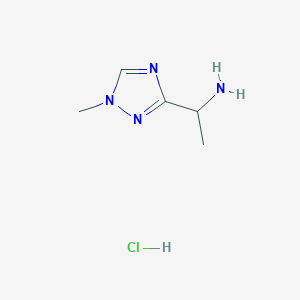

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is purified through recrystallization or other suitable methods to achieve the desired purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic character, enabling reactions with electrophilic partners:

Example : Reaction with acyl chlorides to form amides.

-

Reagents : Acetyl chloride, triethylamine

-

Conditions : Dichloromethane, 0°C → RT, 2 h

-

Product : N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)acetamide

Mechanistic Insight :

The amine attacks the carbonyl carbon of acyl chlorides, displacing chloride to form stable amides .

Acylation and Alkylation

The triazole ring participates in electrophilic aromatic substitution (EAS) due to its electron-deficient nature:

Table 1: Acylation Reactions of the Triazole Ring

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 6 h | 5-Acetyl-1-methyl-1H-1,2,4-triazole | 78% | |

| Benzoyl chloride | DCM, RT, 4 h | 5-Benzoyl derivative | 65% |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Example : Formation of triazolo-oxadiazoles via reaction with mercapto-oxadiazoles.

-

Reagents : 5-Mercapto-1,3,4-oxadiazole, K₂CO₃

-

Conditions : Ethanol, 80°C, 12 h

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases:

-

Reagents : NaOH (aq)

-

Conditions : RT, 30 min

-

Product : Free base (1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine)

-

Application : Facilitates further functionalization in non-polar solvents.

Schiff Base Formation

The amine reacts with aldehydes to form imines:

Table 2: Schiff Base Derivatives

| Aldehyde | Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux, 6 h | Arylidene derivative | 88% | |

| Furfural | Methanol, RT, 24 h | Furan-linked Schiff base | 63% |

Mannich Reactions

Schiff bases derived from the compound undergo Mannich reactions with secondary amines:

-

Reagents : Morpholine, formaldehyde

-

Conditions : Ethanol, 50°C, 8 h

-

Product : Mannich base with morpholine moiety

-

Application : Enhanced bioavailability in pharmacological contexts .

Mechanistic Studies

DFT calculations on analogous triazole systems ( ) reveal:

-

Elimination vs. Cycloreversion : In polar solvents (e.g., ethanol), elimination pathways dominate (ΔG‡ = 25.7 kcal/mol) over cycloreversion (ΔG‡ = 28.6 kcal/mol).

-

Steric Effects : Substituents on the triazole ring modulate reaction selectivity by altering transition-state geometries.

Stability and Byproduct Analysis

Applications De Recherche Scientifique

Antiviral Activity

One of the notable applications of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is as an intermediate in the synthesis of ensitrelvir , a novel oral antiviral medication for the treatment of COVID-19. The compound's crystal structure has been determined using X-ray diffraction methods, providing critical insights for the synthesis of this antiviral agent.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and potential apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER-positive) | 52 | HDAC inhibition leading to apoptosis |

| MDA-MB-231 (triple-negative) | 74 | Induction of mitotic catastrophe |

Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. Its ability to inhibit specific enzymes can alter cellular processes significantly. For example, the inhibition of HDACs can affect gene expression and cellular metabolism .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of ensitrelvir against SARS-CoV-2, it was found that the precursor compound significantly enhanced antiviral activity when used in conjunction with other therapeutic agents. The structural insights gained from the crystal analysis facilitated optimized synthesis routes for higher efficacy formulations.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on various breast cancer cell lines demonstrated that treatment with this triazole derivative resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis through tubulin polymerization inhibition. This highlights its potential as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-1H-1,2,4-triazol-5-amine

- 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

- 5-Cyclopropyl-1,2,4-triazol-3-ylamine

Uniqueness

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Activité Biologique

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, also known as 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride

- CAS Number : 1384430-52-7

- Molecular Formula : C5H10ClN4

- Molecular Weight : 162.62 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to possess antifungal and antibacterial properties due to its ability to inhibit key enzymes involved in cellular processes.

Antifungal Activity

Research indicates that compounds containing triazole moieties can disrupt the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that derivatives of triazole exhibited minimum inhibitory concentrations (MIC) against Candida species significantly lower than that of fluconazole, suggesting a promising alternative for antifungal therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The MIC values varied among different bacterial strains, indicating a broad spectrum of antimicrobial activity. For instance, certain derivatives showed MIC values ranging from 256 µg/mL to over 8192 µg/mL against various pathogens .

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial properties of several triazole derivatives, including this compound. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 256 | Staphylococcus aureus |

| Compound B | 512 | Escherichia coli |

| Compound C | 1024 | Pseudomonas aeruginosa |

| Compound D | 2048 | Enterococcus faecalis |

This study highlighted that while some derivatives were less effective than others, the presence of the triazole ring significantly enhanced antibacterial activity compared to non-triazole counterparts .

Pharmacological Applications

The biological activities of this compound suggest potential applications in treating fungal infections and bacterial diseases. Its ability to act as an antifungal agent positions it as a candidate for further development in clinical settings.

Propriétés

IUPAC Name |

1-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4(6)5-7-3-9(2)8-5;/h3-4H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCHOPWLVALNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798001-98-5 | |

| Record name | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.